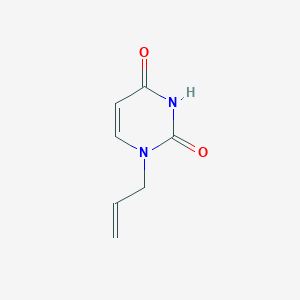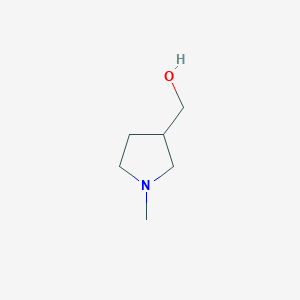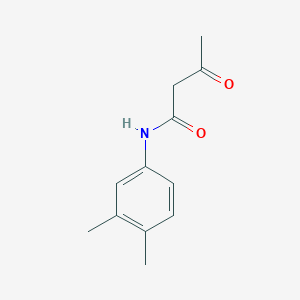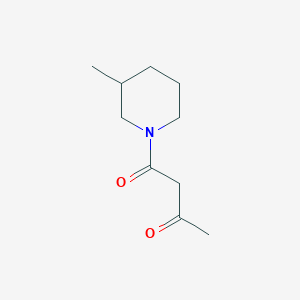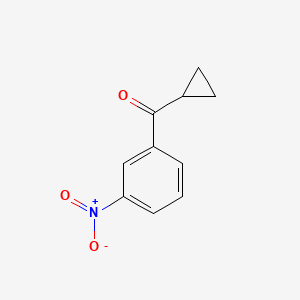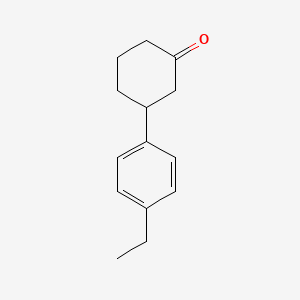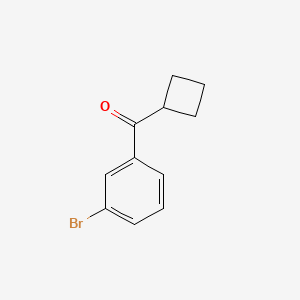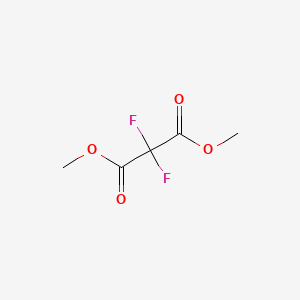
二氟二甲基丙二酸二甲酯
描述
Dimethyl difluoromalonate is a diester of malonic acid and is commonly used as a reagent in organic synthesis . It is a versatile compound that can be used in various applications, including the synthesis of pharmaceutical intermediates, agrochemicals, and electro-optical materials .
Synthesis Analysis
The synthesis of 2-fluoromalonate esters, such as Dimethyl difluoromalonate, has been reported using direct fluorination with fluorine gas . This one-step selective direct fluorination process compares very favorably with established multistep processes for the synthesis of fluoromalonates . The process has been optimized and monitored in real-time .
Molecular Structure Analysis
The molecular formula of Dimethyl difluoromalonate is C5H6F2O4 . Its average mass is 168.096 Da and its monoisotopic mass is 168.023422 Da .
Physical And Chemical Properties Analysis
Dimethyl difluoromalonate has a molecular weight of 168.10 g/mol . It has a density of 1.3±0.1 g/cm3 . The compound has a topological polar surface area of 52.6 Ų and a molar refractivity of 29.1±0.3 cm3 .
科学研究应用
抗真菌特性
- 二甲基衣康酸在真菌性角膜炎治疗中的作用:二甲基衣康酸是一种与二氟二甲基丙二酸二甲酯相似的衍生物,已显示出对真菌性角膜炎的保护作用。该化合物通过激活 Nrf2/HO-1 信号通路起作用,减少受感染角膜中的炎症和真菌生长 (Gu et al., 2020)。
化学合成和转化
- 酯的电化学氟化:已经研究了二羧酸的二甲基或二乙基酯的电化学氟化,其中包括二氟二甲基丙二酸二甲酯之类的化合物。这一过程产生了各种氟化化合物,证明了二氟二甲基丙二酸二甲酯在合成化学中的效用 (Nagase et al., 1968)。
分子和细胞研究
- 二甲基亚砜在细胞过程中的作用:尽管与二氟二甲基丙二酸二甲酯没有直接关系,但对二甲基亚砜的相关研究表明了其在影响细胞过程和大分子中的作用,这可能会提供对类似小分子相互作用的见解 (Tunçer et al., 2018)。
药物研究
- 二甲基富马酸文章的文献计量学评估:虽然重点关注二甲基富马酸,但这项文献计量学研究显示了类似二甲基化合物在各个研究领域的广泛兴趣和应用,可能扩展到二氟二甲基丙二酸二甲酯 (García-Fernández et al., 2021)。
教育应用
- 在物理化学实验教学中的应用:类似于二氟二甲基丙二酸二甲酯的二甲基化合物被用于教育环境中,以说明化学合成和表征,如涉及合成碳酸二甲酯的研究中所见 (He De-hua et al., 2006)。
安全和危害
作用机制
- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .
- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in response to oxidative stress .
- It suppresses both NF-κB and ERK1/2-MSK1 signaling pathways, leading to reduced inflammatory cytokine production and maturation of dendritic cells .
- The anti-inflammatory shift in T-cells results from DMF-induced changes in antigen-presenting cell maturation and availability .
- This pathway leads to an anti-inflammatory immune response, type II myeloid cell differentiation, and neuroprotection .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
Dimethyl difluoromalonate plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and surfactants. It interacts with various enzymes and proteins, facilitating the formation of synthetic resins used in plastics, paints, and coatings. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing fluoride ions and other byproducts. These interactions are essential for the compound’s role in biochemical pathways and industrial applications .
Cellular Effects
Dimethyl difluoromalonate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the proliferation and differentiation of cells, particularly in the context of synthetic resin production. Additionally, dimethyl difluoromalonate can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, dimethyl difluoromalonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent biochemical reactions. The compound’s ability to release fluoride ions upon hydrolysis also contributes to its molecular mechanism of action. These fluoride ions can interact with various biomolecules, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl difluoromalonate change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to oxidizing agents or high temperatures. Long-term studies have shown that dimethyl difluoromalonate can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include alterations in cell proliferation, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of dimethyl difluoromalonate vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and differentiation, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse reactions occur. These findings are crucial for determining the safe and effective use of dimethyl difluoromalonate in various applications .
Metabolic Pathways
Dimethyl difluoromalonate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound can influence metabolic flux and metabolite levels, particularly in pathways related to polymer synthesis and surfactant production. These interactions are vital for the compound’s role in biochemical and industrial processes .
Transport and Distribution
Within cells and tissues, dimethyl difluoromalonate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
Dimethyl difluoromalonate’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that dimethyl difluoromalonate exerts its effects precisely where needed, contributing to its biochemical and industrial applications .
属性
IUPAC Name |
dimethyl 2,2-difluoropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073175 | |
| Record name | Propanedioic acid, difluoro-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379-95-3 | |
| Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, difluoro-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, difluoro-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



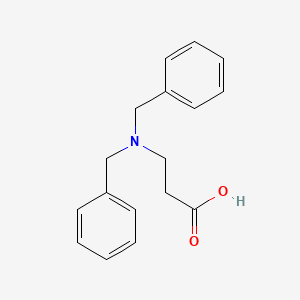

![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)
